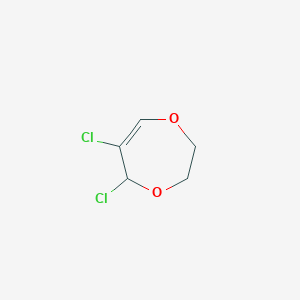
5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro- is a chemical compound with a unique structure that includes a dioxepin ring substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro- typically involves the chlorination of 2,3-dihydro-5H-1,4-dioxepine. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized dioxepin derivatives.
Reduction: Formation of reduced dioxepin derivatives.
Substitution: Formation of substituted dioxepin derivatives with various functional groups.
Scientific Research Applications
5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro- involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, thereby exerting its effects. The pathways involved may include oxidative stress and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5H-1,4-dioxepine: Lacks the chlorine substitutions and has different reactivity.
2H-1,5-Benzodioxepin, 3,4-dihydro-: Another dioxepin derivative with different substitution patterns.
4,8-Dichloro-5,6-dihydro-11H-benzo [5,6]cyclohepta [1,2-b]pyridin-11-one: A structurally related compound with different applications.
Uniqueness
5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro- is unique due to its specific chlorine substitutions, which confer distinct chemical properties and reactivity compared to other dioxepin derivatives.
Properties
CAS No. |
61207-71-4 |
|---|---|
Molecular Formula |
C5H6Cl2O2 |
Molecular Weight |
169.00 g/mol |
IUPAC Name |
5,6-dichloro-3,5-dihydro-2H-1,4-dioxepine |
InChI |
InChI=1S/C5H6Cl2O2/c6-4-3-8-1-2-9-5(4)7/h3,5H,1-2H2 |
InChI Key |
YPMNABSTHDVMJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(=CO1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















